Comparative Inhibitory Activity of Gly-Pro-Arg (GPR) vs. Gly-Pro-Arg-Pro (GPRP) on Fibrinogen/Thrombin Clotting
The tripeptide H-Gly-Pro-Arg-OH (GPR) demonstrates potent inhibition of fibrinogen/thrombin clotting. However, its activity is significantly lower than that of the tetrapeptide analog Gly-Pro-Arg-Pro (GPRP). In a direct comparative study, GPRP exhibited 'more marked' inhibitory activity than GPR in the same clotting assay [1].
| Evidence Dimension | Inhibition of fibrinogen/thrombin clotting |
|---|---|
| Target Compound Data | Quantitative IC50 or Ki not reported for GPR in this study; described as an active inhibitor |
| Comparator Or Baseline | Gly-Pro-Arg-Pro (GPRP); Inhibitory activity was 'more marked' than that of Gly-Pro-Arg. |
| Quantified Difference | GPRP > GPR (qualitative difference, GPRP more potent) |
| Conditions | Fibrinogen/thrombin clotting assay in vitro. |
Why This Matters
This comparison highlights that while GPR is an active anticoagulant, researchers requiring maximum potency in inhibiting fibrin polymerization should select the GPRP analog, whereas GPR serves as a more fundamental tool for studying the minimal active sequence.
- [1] Maruyama, S., Nonaka, I., & Tanaka, H. (1993). Inhibitory effects of enzymatic hydrolysates of collagen and collagen-related synthetic peptides on fibrinogen/thrombin clotting. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1164(2), 215–218. View Source
